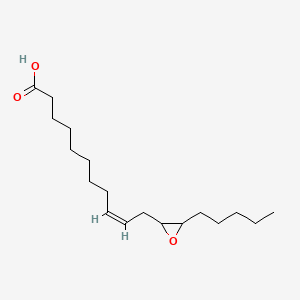
Vernolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12(13)-Epome, also known as vernolsaeure or vernolic acids, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 12(13)-epome is considered to be an octadecanoid lipid molecule. 12(13)-Epome is considered to be a practically insoluble (in water) and relatively neutral molecule. 12(13)-Epome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 12(13)-epome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 12(13)-Epome can be biosynthesized from octadec-9-enoic acid.
Vernolic acid is a monounsaturated epoxy fatty acid composed of cis-9-octadecenoic acid having a 12,13-epoxy group. It has a role as a plant metabolite. It is an epoxy fatty acid, a monounsaturated fatty acid, a long-chain fatty acid and an epoxyoctadecenoic acid. It derives from an octadec-9-enoic acid. It is a conjugate acid of a vernolate.
Applications De Recherche Scientifique
Genetic Engineering for Enhanced Vernolic Acid Production
Vernolic acid, an epoxy fatty acid, has potential as a renewable chemical feedstock. Research by Li et al. (2010) has shown that genetically engineering commercial oilseeds can effectively increase the production of vernolic acid. They successfully increased vernolic acid accumulation in soybean somatic embryos and petunia leaves through co-expression of specific genes (Li, Yu, Hatanaka, & Hildebrand, 2010).
Biosynthesis of Vernolic Acid
Cahoon et al. (2002) investigated the synthesis of vernolic acid in Euphorbia lagascae seeds. Their study revealed that a cytochrome P450 enzyme, distinct from the enzymes found in other species, is involved in the biosynthesis of vernolic acid in these seeds. This highlights the diversity of mechanisms plants use to produce this compound (Cahoon, Ripp, Hall, & Mcgonigle, 2002).
Agronomic Performance of Vernolic Acid Producing Plants
Chakraborty et al. (2018) conducted field trials to evaluate the agronomic performance of Euphorbia lagascae, a plant that naturally produces vernolic acid. Their results showed potential for its development as a commercial crop, although challenges in field germination need to be addressed (Chakraborty, Todd, Isbell, & Acker, 2018).
Cloning and Functional Analysis of Key Enzymes
Yu et al. (2008) focused on isolating and characterizing enzymes from Vernonia galamensis that are responsible for the accumulation of vernolic acid. This study aids in understanding the biological processes involved in the synthesis of epoxy fatty acids, which can have industrial applications (Yu, Li, Hatanaka, & Hildebrand, 2008).
Chemical Properties and Applications
Samuelsson and Johansson (2001) investigated the chemical properties of methyl esters of vernolic acid, highlighting its potential in various industrial applications due to its unique properties compared to conventional fatty acids (Samuelsson & Johansson, 2001).
Nutritional Applications and Effects
Ramos-Morales et al. (2016) explored the use of Vernonia galamensis and vernolic acid in animal nutrition. Their research indicated that these could modify the biohydrogenation process in ruminants, potentially impacting the fatty acid composition in meat and milk (Ramos-Morales, McKain, Gawad, Hugo, & Wallace, 2016).
Propriétés
Formule moléculaire |
C18H32O3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8- |
Clé InChI |
CCPPLLJZDQAOHD-FLIBITNWSA-N |
SMILES isomérique |
CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
Description physique |
Solid |
Synonymes |
cis-12-epoxyoctadeca-cis-9-enoate cis-12-epoxyoctadeca-cis-9-enoic acid vernoleate vernolic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



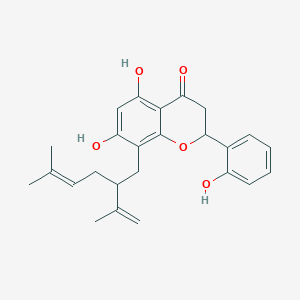
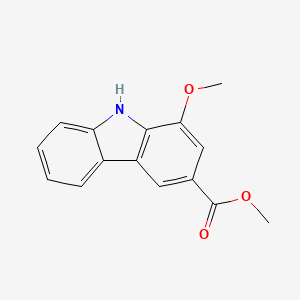
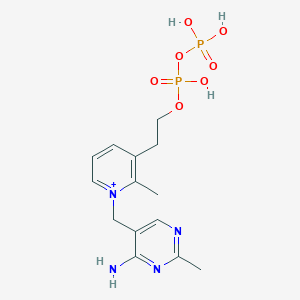

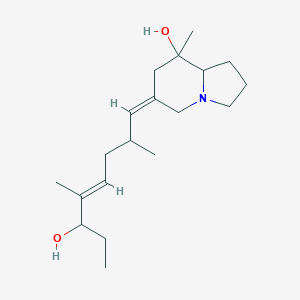
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)
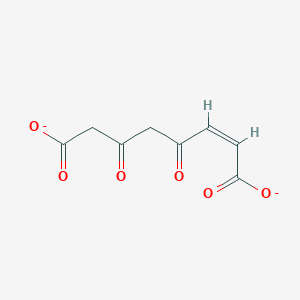
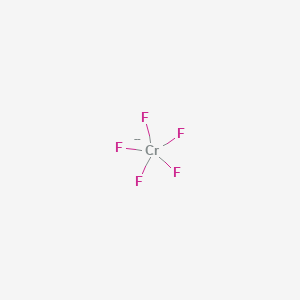

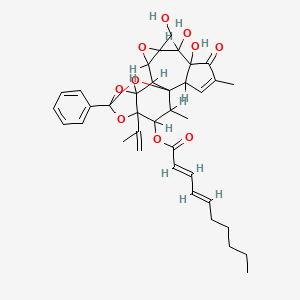
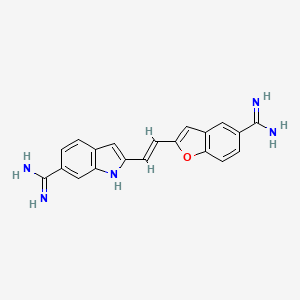
![methyl 8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238820.png)
![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)